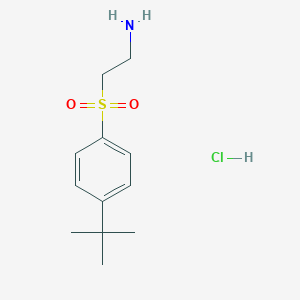
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H19NO2S·HCl and a molecular weight of 277.81 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
化学反应分析
Types of Reactions
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Corresponding amines.
Substitution: N-substituted amines.
科学研究应用
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and intermediates.
作用机制
The mechanism of action of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .
相似化合物的比较
Similar Compounds
- 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine
- 2-(4-tert-butylphenylsulfonyl)ethan-1-amine
Uniqueness
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride is unique due to its specific sulfonyl and amine functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
生物活性
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, CK2 inhibitors have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers .
Table 1: Effects on Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| AB668 | MDA-MB231 | 10 | Induces apoptosis |
| AB526 | A549 | 20 | Inhibits growth |
| CX-4945 | RPTEC | 5 | Reduces viability |
The mechanism underlying the biological activity of this compound involves the inhibition of key signaling pathways. For example, it has been observed that such compounds can affect the phosphorylation levels of proteins like Akt and Stat3, which are critical in regulating cell survival and proliferation .
3. Neuroprotective Effects
Research has also suggested potential neuroprotective effects attributed to sulfonamide derivatives. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A study involving a sulfonamide derivative demonstrated significant tumor regression in xenograft models when administered at therapeutic doses.
- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds in patients with advanced cancer showed promising results, with a notable reduction in tumor markers.
属性
IUPAC Name |
2-(4-tert-butylphenyl)sulfonylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S.ClH/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13;/h4-7H,8-9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJUZYONTDQZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













